molecular formula C36H70O4 B1162292 13-(stearoyloxy)octadecanoicacid

13-(stearoyloxy)octadecanoicacid

Cat. No.: B1162292
M. Wt: 567
InChI Key: OCKHONDLGBRMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(stearoyloxy)octadecanoicacid typically involves the esterification of octadecanoic acid with 13-hydroxyoctadecanoic acid. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the final product. The use of biocatalysts in industrial settings is also gaining popularity due to their specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

13-(stearoyloxy)octadecanoicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Ester derivatives.

Scientific Research Applications

13-(stearoyloxy)octadecanoicacid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in the study of esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and signaling pathways.

    Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: Utilized in the production of biodegradable plastics, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 13-(stearoyloxy)octadecanoicacid involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the activity of enzymes such as lipases and esterases, influencing the breakdown and synthesis of other lipids. The compound’s ester linkage is crucial for its biological activity, as it can be hydrolyzed to release the active fatty acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-(stearoyloxy)octadecanoicacid is unique due to its ester linkage, which imparts distinct chemical and biological properties. Unlike its parent compounds, it can participate in both esterification and hydrolysis reactions, making it a versatile molecule in various applications .

Properties

Molecular Formula

C36H70O4

Molecular Weight

567

IUPAC Name

13-octadecanoyloxyoctadecanoic acid

InChI

InChI=1S/C36H70O4/c1-3-5-7-8-9-10-11-12-13-14-15-19-22-25-29-33-36(39)40-34(30-26-6-4-2)31-27-23-20-17-16-18-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)

InChI Key

OCKHONDLGBRMHC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O

Synonyms

13-(stearoyloxy)octadecanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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